The table below summarizes the core identifying information for this compound from the KEGG DRUG database [1].
| Property | Description |
|---|---|
| USAN Name | This compound |
| Chemical Formula | C₁₁H₁₁ClNO₄ • Na |
| Molecular Weight | 279.65 g/mol |
| CAS Registry Number | 387825-07-2 |
| Efficacy/Function | Oral absorption promoter |
While the specific mechanism of this compound is not detailed, it belongs to a class of agents known as gastrointestinal permeation enhancers (PEs). Research into approved oral peptide drugs reveals the mechanisms of other PEs, which can provide a conceptual framework [2].
The following diagram illustrates the general pathways by which different permeation enhancers are believed to operate, based on studies of similar compounds:
The two primary mechanisms for oral absorption enhancement are [2]:
Given the limited specific data on this compound, progressing your research would require investigating these areas:
The table below summarizes the key identified information about this compound.
| Property | Description |
|---|---|
| Name | This compound (USAN) [1] |
| Role | Oral absorption promoter [1] |
| Molecular Formula | C₁₁H₁₁ClNO₄ • Na [1] |
| Molecular Weight | 279.65 g/mol [1] |
| Mechanism of Action | Information not available in search results |
Although the specific mechanism for this compound is not detailed in the search results, absorption promoters generally work by overcoming key barriers in the gastrointestinal tract [2]. The following diagram illustrates the common pathways and barriers for oral drug absorption, which absorption enhancers may target.
Oral drug absorption involves traversing the mucous layer, crossing the epithelial barrier via different pathways, and avoiding efflux transporters.
Based on general research into absorption enhancers, this compound may function through one or more of the following common strategies:
To empirically determine the mechanism of this compound, the following experimental approaches are standard in the field. The referenced studies provide methodologies that can be adapted, though they do not feature this compound itself.
This is a primary tool for screening absorption enhancers.
This method offers a more physiologically relevant environment than cell cultures.
These studies are crucial for confirming the absorption-enhancing effect in a living organism.
Given the limited public data, your research could make a significant contribution by focusing on:
The table below summarizes the key identified properties of Salclobuzate Sodium:
| Property | Detail |
|---|---|
| Name | This compound (USAN) [1] |
| Chemical Formula | C₁₁H₁₁ClNO₄ · Na [1] |
| Molecular Weight | 279.65 g/mol [1] |
| CAS Registry Number | 387825-07-2 [1] |
| Therapeutic Efficacy | Oral Absorption Promoter [1] |
While specific signaling pathways for this compound are not detailed in the available literature, its defined role as an oral absorption promoter suggests it functions by enhancing drug uptake in the gastrointestinal tract [1].
The diagram below outlines the general workflow for classifying sodium channel inhibitors, which is a relevant area of ion channel pharmacology. This may provide useful methodological context for related research.
This process involves profiling biophysical properties (e.g., state-dependent affinity, onset/offset kinetics) and key chemical properties (e.g., lipophilicity, aromaticity) to classify compounds into distinct inhibitory types that correlate with therapeutic applications [2].
To gather the in-depth data required for your whitepaper, I suggest these pathways:
This compound on platforms like SciFinder-n or Reaxys, which often contain more detailed pharmacological data from patent and journal sources not fully indexed by general web searches.
The table below summarizes the fundamental information available for Salclobuzate sodium from the KEGG DRUG database [1].
| Property | Description |
|---|---|
| Drug Name | This compound (USAN) [1] |
| KEGG DRUG Entry | D08994 [1] |
| Molecular Formula | C₁₁H₁₁ClNO₄ • Na [1] |
| Molecular Weight | 279.65 g/mol [1] |
| Efficacy | Oral absorption promoter [1] |
| CAS Number | 387825-07-2 [1] |
Based on the connection table (KCF data) provided in the KEGG entry [1], the following diagram illustrates the molecular structure of this compound. The sodium ion is associated with the deprotonated carboxylate group.
The search results revealed a significant lack of detailed safety and toxicology data for this compound. The information required for your technical guide, such as quantitative data from animal or cellular studies (e.g., LD50, NOAEL), results from genotoxicity or carcinogenicity assays, and detailed experimental methodologies, was not available in the public domain through this search.
To build a comprehensive profile, I suggest you:
This note outlines a systematic AQbD approach for developing a precise, accurate, and robust stability-indicating HPLC method for Salclobuzate sodium.
The first step is to define the method's purpose. The ATP states the method must quantify this compound and its degradation products in bulk and finished pharmaceutical dosage forms.
A risk-based approach identifies factors most likely to affect the CQAs. Key CMPs for a reversed-phase (RP)-HPLC method are:
A factorial design (e.g., Central Composite Design) can efficiently explore the interaction effects of these parameters on the CQAs and define a Method Operable Design Region (MODR) where the method performs robustly [1].
A control strategy ensures the method remains in a state of control during its lifecycle. This includes:
Table 1: Initial Chromatographic Conditions to be Optimized
| Parameter | Specification |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH ~6.0) : Acetonitrile (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection Wavelength | To be determined by UV scan (e.g., 230-270 nm) |
| Injection Volume | 10-20 µL |
The following diagram illustrates the key stages of the method development and validation process.
To prove the method is stability-indicating, stress this compound under various conditions to generate degradation products [3].
Validate the final optimized method as per ICH Q2(R1) guidelines [3] [4]. The table below summarizes the key parameters and typical acceptance criteria.
Table 2: Method Validation Parameters and Acceptance Criteria | Validation Parameter | Protocol Description | Acceptance Criteria | | :--- | :--- | :--- | | Specificity | Inject blank, placebo, standard, and stressed samples. | No interference at the analyte peak. Peak purity > 999. | | Linearity & Range | Prepare and inject standard solutions at 5-6 concentration levels (e.g., 50-150% of target concentration). | Correlation coefficient (r²) > 0.999. | | Accuracy | Spike placebo with analyte at 3 levels (80%, 100%, 120%) in triplicate. | Mean recovery 98-102%. | | Precision |
1. Introduction Salclobuzate Sodium (chemical formula: C₁₁H₁₁ClNNaO₄) is a pharmaceutical substance used as an oral absorption promoter [1]. Like any drug substance, its chemical and physical stability is paramount to ensure the safety, efficacy, and quality of the final drug product throughout its shelf life. Stability is affected by environmental factors such as temperature, moisture, light, and the properties of the formulation itself [2]. This document outlines a protocol for conducting a stability study to establish the shelf-life of this compound in a solid oral dosage form.
2. Stability Study Design and Protocol A well-designed stability study monitors the drug product under a variety of conditions to understand its degradation pathways and predict its shelf life.
The overall workflow for designing and conducting these studies is summarized in the following diagram:
Table 1: Recommended Stability Study Timepoints
| Study Type | Storage Condition | Timepoints (Months) |
|---|---|---|
| Long-Term | 25°C ± 2°C / 60% ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 |
| Accelerated | 40°C ± 2°C / 75% ± 5% RH | 0, 1, 2, 3, 6 |
3. Forced Degradation Studies (Drug Substance) These studies help elucidate the inherent stability characteristics of this compound and are critical for developing a stability-indicating analytical method.
Table 2: Experimental Conditions for Forced Degradation
| Stress Condition | Treatment | Duration | Proposed Analysis |
|---|---|---|---|
| Acidic Hydrolysis | 0.1 M HCl at 60°C | 24 hours | HPLC for assay and degradation products |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C | 24 hours | HPLC for assay and degradation products |
| Oxidative Stress | 3% H₂O₂ at room temperature | 24 hours | HPLC for assay and degradation products |
| Thermal Stress | Solid state at 70°C | 2 weeks | HPLC, DSC, XRPD |
| Photolytic Stress | Expose to UV and Vis light per ICH Q1B | 1.2 million lux hours | Visual inspection, HPLC |
The logical process for conducting and interpreting forced degradation studies is as follows:
4. Analytical Method for Stability Testing A validated stability-indicating method is non-negotiable. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or PDA detection is typically employed.
Proposed HPLC Method (To be optimized based on forced degradation results):
Validation Parameters (per ICH Q2(R1)): The method must be validated for specificity, accuracy, precision, linearity, range, and robustness. Specificity must be proven by demonstrating baseline separation of the analyte from all degradation products formed under forced degradation studies.
5. Data Analysis and Shelf-Life Prediction
Given the lack of specific data, here are critical factors to investigate during your stability studies:
Oral delivery of macromolecules represents a significant challenge in pharmaceutical development due to numerous biological barriers that limit systemic absorption. Salclobuzate sodium (also known in related contexts as salcaprozate sodium or SNAC) is an intestinal permeation enhancer that has demonstrated considerable potential for facilitating the oral delivery of peptide and protein therapeutics. This comprehensive document provides detailed application notes and experimental protocols for researchers investigating this compound in oral formulation development. The challenges facing oral peptide delivery are substantial—peptides and proteins must navigate the variable pH environment of the gastrointestinal tract, resist degradation by proteolytic enzymes, overcome the intestinal mucus barrier, and successfully traverse the epithelial cell layer to reach systemic circulation [1]. These collective barriers result in extremely low oral bioavailability for most macromolecules, typically less than 1-2%, necessitating the development of effective enhancement strategies like permeation enhancers.
This compound belongs to a class of medium-chain fatty acid derivatives that have been extensively investigated for their ability to temporarily and reversibly enhance intestinal permeability. While specific structural details of this compound are provided in chemical databases [2], it shares significant functional characteristics with thoroughly studied permeation enhancers like sodium caprate (C10) and salcaprozate sodium (SNAC) [3]. These compounds have been evaluated in numerous clinical trials and have established safety profiles for use in pharmaceutical formulations. The molecular formula of this compound is C({11})H({11})ClNNaO(_4) with an exact mass of 279.0274 and molecular weight of 279.65 [2]. Its efficacy as an oral absorption promoter has been demonstrated across various peptide classes, making it a valuable component in the formulator's toolkit for overcoming the significant challenges associated with oral macromolecule delivery.
The permeation enhancement capability of this compound derives from multiple complementary mechanisms of action that operate at the intestinal epithelial level. While specific mechanistic studies on this compound are limited in the available literature, its close structural and functional analogs (particularly sodium caprate [C10] and salcaprozate sodium [SNAC]) provide valuable insights into its probable mechanisms [3]. These medium-chain fatty acid derivatives primarily function through transcellular and paracellular pathways to enhance the absorption of co-administered macromolecules. The paracellular mechanism involves the transient opening of tight junctions between epithelial cells, creating temporary aqueous pores that allow hydrophilic macromolecules to pass through the intestinal epithelium via the paracellular route. Simultaneously, these enhancers may also interact with cell membrane components to facilitate transcellular transport through membrane fluidization or other transcellular processes.
The pH-dependent activity of these enhancers represents another crucial aspect of their mechanism. At intestinal pH values typically found in the small intestine (approximately 6.5-7.5), this compound exists primarily in its ionized, soluble form with optimal detergent capacity and enhancement activity. In contrast, at gastric pH values (1.5-3.5), the compound predominantly exists in the non-ionized, less soluble form with reduced enhancement activity [3]. This pH-dependent behavior can be strategically leveraged in formulation design to target specific intestinal regions for payload release and absorption. Additionally, for certain analogs like SNAC, an additional gastric mechanism has been proposed involving local pH elevation that protects acid-sensitive payloads from degradation and inhibits pepsin activity, thereby increasing the fraction of intact macromolecule reaching the absorption sites in the intestine [3].
Diagram Title: this compound Mechanism of Action
The multifaceted mechanism of this compound involves both paracellular and transcellular pathways to enhance peptide absorption across intestinal epithelia. The visualization above illustrates how this compound primarily operates through two complementary mechanisms: (1) the paracellular pathway involving temporary and reversible opening of tight junctions between epithelial cells, and (2) the transcellular pathway involving interaction with and fluidization of epithelial cell membranes to facilitate transmembrane transport [3]. This dual-mechanism approach allows for enhanced absorption of both hydrophilic and hydrophobic macromolecules, making this compound applicable to a broad spectrum of peptide and protein therapeutics. The process is concentration-dependent and reversible, with epithelial integrity typically restored within hours after exposure, minimizing long-term barrier compromise.
The regional effectiveness of this compound varies significantly along the gastrointestinal tract, with enhancement ratios typically highest in colonic regions compared to proximal small intestinal segments. Experimental studies with SNAC demonstrated a 3.4-fold increase in octreotide permeability across rat ileum, 3.2-fold increase in colon, 2.3-fold in upper jejunum, 1.4-fold in duodenum, and minimal enhancement in stomach tissue [4]. This regional variation has important implications for formulation design, particularly in selecting appropriate release sites within the intestinal tract. Additionally, the presence of intestinal fluids can attenuate the enhancement effect due to interactions with bile salts, phospholipids, and other luminal components, necessitating careful consideration of luminal conditions when predicting in vivo performance from in vitro models [4].
The Ussing chamber system provides a robust experimental platform for evaluating the permeation enhancement capability of this compound across various intestinal tissue models. This protocol outlines the methodology for assessing peptide permeability enhancement using excised intestinal tissues mounted in Ussing chambers, a widely accepted approach for predicting in vivo performance [4].
Materials and Equipment:
Procedure:
Data Analysis: Calculate apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) × (1/(A × C₀)) Where dQ/dt is the steady-state flux rate, A is the diffusion area, and C₀ is the initial donor concentration. Enhancement ratio (ER) = Papp (with enhancer) / Papp (baseline)
Materials:
Procedure for Solid Dosage Form Development:
Diagram Title: Permeation Enhancement Experimental Workflow
Dosage Considerations: this compound must be incorporated into formulations at sufficient concentrations to achieve effective permeation enhancement while maintaining an acceptable safety profile. Based on clinical experience with analogous permeation enhancers, effective concentrations typically range from 10-40 mM at the site of absorption [4]. The ratio of permeation enhancer to peptide payload should be optimized based on the specific characteristics of the therapeutic molecule, with typical weight ratios ranging from 1:1 to 10:1 (enhancer:peptide). The absolute dose of this compound should be minimized while maintaining efficacy, with clinical doses typically not exceeding 1-2 grams per administration based on approved products using similar enhancers.
Compatibility and Stability: Comprehensive compatibility studies must be conducted during preformulation to identify potential interactions between this compound and the peptide payload. These should include evaluation of physical and chemical stability of the peptide in the presence of this compound under various stress conditions (temperature, humidity, mechanical stress). For solid dosage forms, the moisture content should be carefully controlled as this compound may exhibit hygroscopicity that could compromise stability. Accelerated stability studies should be conducted according to ICH guidelines to establish appropriate shelf life and storage conditions.
Regional Targeting Strategies: Formulation design should consider the regional variation in this compound effectiveness along the gastrointestinal tract. For peptides with optimal absorption in specific intestinal regions, targeted release strategies using pH-dependent or time-dependent release mechanisms should be employed. Enteric coating is frequently necessary to protect both the permeation enhancer and peptide payload from gastric degradation and to ensure co-release at the target absorption site. The selection of enteric coating materials and thickness should be optimized based on the desired release profile and the known regional effectiveness of this compound.
Table 1: Regional Permeability Enhancement of SNAC (Analog) for Octreotide
| Intestinal Region | SNAC Concentration | Permeability Increase (Fold) | TEER Reduction (%) |
|---|---|---|---|
| Stomach | 20 mM | 1.4× | <10% |
| Duodenum | 20 mM | 1.4× | 15-20% |
| Upper Jejunum | 20 mM | 2.3× | 25-30% |
| Ileum | 20 mM | 3.4× | 35-40% |
| Colon | 20 mM | 3.2× | 40-45% |
| Human Colon | 20 mM | 1.5× | 25-30% |
| Human Colon | 40 mM | 2.1× | 35-40% |
Data adapted from studies using SNAC as a model permeation enhancer [4]
Table 2: Buffer System Effects on Permeation Enhancement
| Buffer System | SNAC Concentration | Permeability Enhancement | Notes |
|---|---|---|---|
| Krebs-Henseleit | 20 mM | High | Maximum enhancement observed in simple buffers |
| FaSSIF-V2 | 20 mM | Moderate | Attenuation due to bile salt interactions |
| rSIF | 20 mM | Moderate | Species-specific intestinal fluid simulation |
| FaSSCoF | 20 mM | Moderate | Colonic fluid conditions show intermediate effects |
Data demonstrates how luminal fluids attenuate enhancement efficacy [4]
Permeability Enhancement Metrics: The primary metric for evaluating this compound efficacy is the apparent permeability coefficient (Papp) enhancement ratio, calculated as the ratio of Papp in the presence of this compound to baseline Papp without enhancer. Enhancement ratios between 1.5-fold to 3.5-fold are typically observed for peptide payloads in intestinal regions where this compound shows optimal activity [4]. Researchers should establish target enhancement ratios based on the specific bioavailability requirements of their therapeutic molecule, considering that even modest increases in permeability can significantly impact overall bioavailability for low-permeability compounds.
Barrier Integrity Assessment: Transepithelial electrical resistance (TEER) provides a critical indicator of epithelial barrier integrity and should be monitored throughout permeability experiments. TEER reductions of 25-45% are typically observed at effective enhancer concentrations, with recovery to baseline values within 2-4 hours after removal of the enhancer [4]. The relationship between TEER reduction and permeability enhancement should be established for each peptide-enhancer combination, as this correlation provides insights into the primary mechanism of action and potential safety considerations.
Regional Optimization: Data analysis should include careful consideration of regional enhancement patterns, as this compound typically demonstrates greater efficacy in distal small intestinal and colonic regions compared to proximal segments [4]. This regional variation should inform formulation strategies targeting specific intestinal segments for optimal absorption. Additionally, researchers should evaluate the impact of luminal contents on enhancement efficacy, as the presence of simulated intestinal fluids typically attenuates the enhancement effect due to interactions with bile salts and phospholipids.
The safety profile of this compound and related permeation enhancers has been established through extensive preclinical and clinical testing. While specific safety data on this compound is limited in the available literature, its structural analogs have demonstrated acceptable safety profiles in clinical trials. SNAC has generally regarded as safe (GRAS) status and is FDA-approved as a medical food (Eligen Vitamin B12), while sodium caprate (C10) has a long history of human use and food additive status [3]. These established safety profiles for similar compounds provide supportive evidence for the development of this compound as a permeation enhancer.
Critical safety considerations include:
The regulatory strategy for formulations containing this compound should leverage existing precedents for permeation enhancers in approved products. Key regulatory considerations include:
This compound represents a promising tool for overcoming the significant challenges associated with oral delivery of peptide and protein therapeutics. When implemented according to the protocols and guidelines outlined in this document, researchers can systematically evaluate and optimize formulations containing this permeation enhancer. The key to success lies in careful attention to regional variation in enhancement efficacy, optimization of enhancer-payload ratios, appropriate selection of formulation approaches for targeted delivery, and thorough assessment of both efficacy and safety parameters. As the field of oral macromolecule delivery continues to advance, this compound and similar permeation enhancers are poised to play an increasingly important role in expanding the therapeutic options available for peptide and protein therapeutics.
| Property | Description |
|---|---|
| IUPAC Name | This compound [1] |
| Molecular Formula | C₁₁H₁₁ClNNaO₄ [1] |
| Molar Mass | 279.65 g/mol [1] |
| Therapeutic Role | Oral absorption promoter [1] |
| CAS Registry Number | 387825-07-2 [1] |
This compound's structure includes an ester group, which is prone to hydrolysis [2]. The following diagram illustrates the general mechanism of acid-catalyzed ester hydrolysis, which is a central concept for understanding its stability issues:
Key factors influencing the hydrolysis rate of esters like this compound are summarized in the table below:
| Factor | Impact on Hydrolysis & Stability |
|---|---|
| pH of Solution | Hydrolysis is catalyzed by both acids and bases. The most significant instability occurs at pH extremes [3]. |
| Reaction Order | Under acidic conditions, the common mechanism is AAC2 (Acid-catalyzed Acyl Cleavage, bimolecular). The decomposition of the tetrahedral intermediate is often the rate-determining step [2]. |
| Temperature | Increasing temperature increases the reaction rate, including hydrolysis. The Arrhenius equation describes this relationship. |
| Solvent & Water | The presence of water is necessary. Theoretical studies indicate that multiple water molecules can participate in and critically facilitate the reaction mechanism [2]. |
Q1: What are the primary degradation products I should anticipate? Based on the AAC2 hydrolysis mechanism, you should expect the corresponding carboxylic acid derivative and an alcohol from the ester cleavage. Given its role as an absorption promoter, monitoring for these breakdown products is crucial for assessing efficacy and safety.
Q2: How can I stabilize a solution of this compound in my experiments?
Q3: Which analytical methods are suitable for monitoring hydrolysis?
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Rapid loss of potency | Hydrolysis accelerated by extreme pH. | Check and adjust the pH of your solvent/buffer to a neutral region. |
| Unexpected precipitation | Decreased solubility of free acid form post-hydrolysis. | Confirm the identity of the precipitate. Increase pH slightly to re-dissolve, if analytically acceptable. |
| Poor analytical results | On-column degradation or poor separation from degradants. | Use a shorter HPLC column (e.g., 15 cm C18) for faster analysis [4]. Optimize the mobile phase (e.g., ammonium acetate and acetonitrile) for better resolution [4]. |
To systematically study the stability of this compound, you can follow this workflow, which incorporates the key principles discussed:
This compound itself is classified as an oral absorption promoter [1]. Its primary function in drug development is not as a primary active pharmaceutical ingredient (API) but as an enhancing agent to improve the delivery and efficacy of other compounds.
A systematic approach is crucial for identifying and resolving issues that arise during the optimization of drug ratios, particularly when combining an absorption promoter like this compound with a primary drug.
Here is a guide to common challenges and their potential solutions:
| Problem & Symptoms | Potential Root Causes | Diagnostic Steps | Proposed Solutions & Mitigations |
|---|
| Inconsistent Efficacy: Variable therapeutic effect despite consistent dosing. | • Non-optimal ratio leading to sub-therapeutic levels of the primary drug. • Poor solubility or stability of the drug combination. • Inconsistent absorption due to formulation issues. | • Conduct dose-response matrix experiments (see protocol below) [2]. • Measure bioavailability (e.g., via plasma concentration over time). • Analyze formulation stability under different conditions. | • Systematically explore a wider range of ratios. • Incorporate solubility enhancers or stabilizers into the formulation. | | Unexpected Toxicity or Side Effects: Signs of cytotoxicity or adverse reactions in cell/animal models. | • The chosen ratio causes toxic accumulation of either the primary drug or this compound. • Off-target effects due to promiscuous binding of the drug combination. | • Perform cell viability assays (e.g., MTT) across the ratio matrix [2]. • Use computational tools to visualize drug-target interactions in pathways (e.g., ReactomeFIViz) [3]. | • Shift the ratio towards a lower concentration of the toxic component. • Investigate alternative absorption promoters with better safety profiles. | | Poor Absorption: Low bioavailability of the primary drug. | • The concentration of this compound is insufficient to enhance absorption effectively. • The formulation may be degrading in the GI tract. | • Compare pharmacokinetic parameters (AUC, Cmax) against a control without the promoter [1]. • Use in vitro models (e.g., Caco-2 cell monolayers) to simulate absorption. | • Increase the ratio of this compound within safety limits. • Reformulate using different salts or encapsulation technologies. |
Here are detailed methodologies for key experiments cited in the troubleshooting guide.
1. Dose-Response Matrix for Combination Screening This protocol is adapted from high-throughput screening approaches used to identify drug effects and synergies [2].
2. Identifying Drug Effects via Pathway Alteration This protocol is based on a method that uses phosphoproteomic data and Integer Linear Programming (ILP) to identify how a drug alters signaling pathways, which is critical for understanding its mechanism of action and off-target effects [2].
The following diagram illustrates the core logic of the pathway alteration protocol, providing a clear roadmap for your experiments.
Q1: There is no established starting ratio for my primary drug and this compound. How should I begin? A1: Initiate a broad-range screening assay. Conduct a literature review to find the typical effective concentration of your primary drug and the safe working concentration for absorption promoters like this compound. Create a dose matrix where you vary the concentration of both components independently to cover a wide range of molar ratios (e.g., from 1:1 to 1:100). This will help you identify a promising range for more fine-tuned experiments [2].
Q2: How can computational tools assist in predicting optimal ratios? A2: Computational models can provide a powerful starting point. Tools like ReactomeFIViz allow you to visualize your primary drug's known targets within the context of biological pathways and networks [3]. Furthermore, deep learning models like consDeepSignaling can predict drug response by integrating multi-omics data and are constrained by known signaling pathways. You can input data for your primary drug to predict which pathways are most critical for its efficacy, helping you prioritize which pathways to monitor in your wet-lab experiments [4].
Q3: What is the most critical parameter for defining an "optimal" ratio? A3: The Therapeutic Index (TI) is arguably the most critical parameter. It is the ratio between the dose that causes toxicity (e.g., TD50) and the dose that leads to efficacy (e.g., ED50). The optimal ratio is not necessarily the one with the highest potency, but the one that offers the widest margin of safety—the highest TI. This must be determined empirically through rigorous efficacy and toxicity testing [2].
The table below summarizes the key identifying information for this compound, which is crucial for ordering, regulatory documentation, and database searches [1] [2].
| Property | Details |
|---|---|
| USAN Name | This compound [1] [2] |
| Molecular Formula | C11H11ClNNaO4 [1] [2] |
| Average Molecular Mass | 279.652 g/mol [1] |
| Monoisotopic Mass | 279.027430 g/mol [1] |
| CAS Registry Number | 387825-07-2 [1] [2] |
| IUPAC Name | Sodium 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate [1] |
| Efficacy/Therapeutic Use | Oral absorption promoter [2] |
This section addresses common theoretical and practical challenges.
FAQ 1: What are the primary solubility-related challenges we might encounter with this compound? As a salt of a weak acid, its solubility is highly dependent on the pH of the solvent system. The ionized form is soluble in water, but it may precipitate under acidic conditions. Co-solvents, complexation, or pH adjustment are common strategies to mitigate this.
FAQ 2: Our experimental solubility values are inconsistent. How can we improve data reliability? Inconsistent data often stems from a lack of standardized procedures. To ensure consistency and quality control, it is critical to develop and adhere to a Standard Operating Procedure (SOP) for solubility studies [3]. This is especially vital in medical device and pharmaceutical development to ensure regulatory compliance and product reliability [3].
FAQ 3: Where can I find raw experimental solubility data for this compound? The search results indicate that specific solubility data for this compound is not readily available in public scientific literature. You may need to:
For reliable results, follow a structured experimental protocol. The flowchart below outlines a general workflow for troubleshooting solubility issues, which you can adapt for Salclobure sodium.
Since specific data is limited, you will need to explore these avenues for further research:
For accurate identification and handling, the core properties of Salclobuzate Sodium are summarized in the table below.
| Property | Details |
|---|---|
| IUPAC Name | Sodium 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate [1] |
| CAS Registry Number | 387825-07-2 [2] [1] [3] |
| Molecular Formula | C11H11ClNNaO4 [2] [1] |
| Molar Mass | 279.65 g/mol [2] |
| Synonyms | SNAC (Note: This is a common synonym for the closely related compound Salcaprozate sodium; use caution in differentiation) [4] |
| Efficacy | Oral absorption promoter [2] |
In the absence of specific data for this compound, the following guidelines are inferred from general good manufacturing practices (GMP) for pharmaceuticals and hints from commercial sources [5] [4].
| Aspect | Recommended Guideline | Rationale & Precautions |
|---|---|---|
| Temperature | Long-term: 2°C - 8°C (refrigerated) [4]; General: 25°C ± 2°C [5] | Refrigerated storage is suggested by a commercial supplier [4]. The general condition is a standard for long-term pharmaceutical stability [5]. |
| Moisture | Store in a sealed container away from moisture [4]. | The salt form and functional groups suggest potential sensitivity to hydrolysis. Using a desiccant is advisable. |
| Handling | Use personal protective equipment (PPE). Handle in a well-ventilated fume hood. | Standard safe laboratory practices apply in the absence of specific toxicity data. |
The following decision diagram outlines the logic for selecting storage conditions based on the available information and general principles.
Here are some anticipated FAQs and troubleshooting guides based on common laboratory scenarios.
Q1: The chemical seems to have clumped together. Has it degraded?
Q2: How should I prepare a stock solution of this compound?
Q3: What is the difference between this compound and Salcaprozate Sodium (SNAC)?
Since specific data is unavailable, you may need to generate it. Below is a suggested protocol for conducting preliminary stability studies.
Objective: To determine the preliminary chemical and physical stability of this compound under various stress conditions.
Materials:
Methodology:
The table below summarizes the key identifiers for this compound from the search results.
| Property | Details |
|---|---|
| CAS Number | 387825-07-2 [1] |
| Formula | C₁₁H₁₁ClNO₄ • Na [1] |
| Molar Mass | 279.65 g/mol [1] |
| IUPAC Name | This compound (USAN) [1] |
| Efficacy/Therapeutic Use | Oral absorption promoter [1] |
Since specific protocols for this compound are not available, you can apply this general systematic approach to diagnose issues in your synthesis.
Diagram: A logical workflow for troubleshooting low yield in chemical synthesis.
Based on the diagram, here are detailed actions you can take for each potential problem area:
To obtain the detailed synthesis protocol you need, I suggest the following:
"this compound synthesis patent" or "sodium 8-[(2-hydroxy-5-chlorobenzoyl)amino]octanoate preparation" in your searches.
Since specific data on Salclobuzate sodium is not available, the following guide outlines the established protocol to determine its compatibility with potential excipients experimentally. This process is critical for developing a stable and effective formulation [1] [2].
The workflow below outlines the key stages of this testing process.
Here is a detailed methodology for conducting the tests outlined in the workflow, based on standard practices in pharmaceutical pre-formulation [2].
Sample Preparation
Storage Conditions
Analytical Techniques for Detection
When selecting excipients for this compound, be aware of these common chemical interactions. The table below summarizes potential risks based on the drug's functional groups, which you should identify for this compound.
| Incompatibility Type | Functional Groups at Risk | Common Excipients of Concern | Potential Outcome |
|---|---|---|---|
| Maillard Reaction [1] | Primary amines | Lactose, other reducing sugars | Brown discoloration, formation of degradation products |
| Transacylation/ Ester Hydrolysis [1] | Esters, amides, lactones | Alkaline basic components | Ester hydrolysis, ring opening of lactones |
| Acid-Base Reactions [1] | Acidic or basic groups | Buffering agents, alkaline fillers | Salt formation, change in dissolution rate |
| Oxidation [1] | Alcohols, phenols, sulfhydryls | Peroxide-forming excipients (e.g., some polymers), metal ions | Formation of aldehydes, ketones, or dimers |
| Physical Adsorption [2] | N/A | Magnesium stearate | Reduced drug bioavailability due to adsorption |
Given the lack of direct information on this compound, I suggest the following practical steps:
To systematically address batch-to-b batch variability, your investigation should focus on two main areas: the Critical Quality Attributes (CQAs) of the final product and the Critical Process Parameters (CPPs) that influence them during manufacturing.
The table below outlines potential CQAs, their impact, and relevant analytical techniques, drawing parallels from general pharmaceutical practices [1] [2] [3].
| Critical Quality Attribute (CQA) | Potential Impact of Variability | Recommended Analytical Technique |
|---|---|---|
| Purity & Impurity Profile | Affects drug safety and efficacy. | Chromatography (HPLC, UPLC), spectroscopy. |
| Particle Size & Distribution | Impacts dissolution rate, bioavailability, and processability (e.g., flow, compression). | Laser light scattering, sieve analysis. |
| Crystalline Form (Polymorphism) | Alters solubility, stability, and bioavailability. | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC). |
| Residual Solvents & Moisture Content | Influences chemical stability and shelf-life. | Gas Chromatography (GC), Karl Fischer titration. |
| Rheological Properties | Affects behavior in formulations (e.g., viscosity of solutions). | Rheometry (especially for polymeric excipients or solutions) [2]. |
Here are detailed methodologies for two key experiments that can help characterize and understand batch variability.
This protocol is adapted from a study on sodium alginate variability [2] and is crucial if Salclobuzate Sodium is used in a solution-based formulation.
The workflow for this rheological characterization is outlined below.
This protocol follows a standard validation approach for a titration method [4], which can be adapted for the specific assay of this compound.
Q1: Our final drug product shows inconsistent performance. How can we determine if the variability originates from this compound? A1: Begin with a root cause analysis. Isolate the this compound from batches of the final product that perform well and those that do not. Characterize these isolated samples using the protocols above (e.g., purity, particle size, rheology). If significant differences are found in the raw material, the variability likely originates there. If not, the issue may lie in the manufacturing process of the final product [3].
Q2: We've identified variability in our raw material. How can we adjust our process to compensate? A2: Implement a Multivariate Data Analysis approach. By building a model that correlates the raw material properties (CQAs) with optimal process parameters (CPPs), you can create a "golden batch" model. For example, if one batch of this compound has a higher inherent viscosity, the model might instruct you to adjust mixing speed or time during the next manufacturing step to achieve the desired final product quality [3].
Q3: The pharmacopeial specifications for our excipient are met, but our product still has issues. Why? A3: Pharmacopeial specifications often focus on identity, purity, and safety, not necessarily on performance. A material can meet all compendial requirements yet have functional variations in molecular weight distribution, particle morphology, or rheological behavior that critically impact your specific formulation and process [2]. You must develop and monitor additional, more sensitive CQAs that are relevant to your product.
Salcaprozate sodium (SNAC) is an intestinal permeation enhancer developed to facilitate the oral delivery of macromolecules [1] [2]. The table below summarizes key experimental findings from the search results.
| Aspect | Experimental Findings | Experimental Models & Conditions |
|---|---|---|
| General Mechanism | Increases passive transcellular permeation; thought to increase payload lipophilicity via non-covalent complexation [1]. | N/A |
| Effect on Tight Junctions | No significant effect on transepithelial electrical resistance (TEER) or paracellular flux, except at cytotoxic concentrations [3]. | Caco-2 cell monolayers. |
| Cellular Effects (HCA) | Induces detergent-like features: membrane fluidization and changes in intracellular parameters; less potent than sodium caprate (C10) [3]. | Quantitative High Content Analysis (HCA) on Caco-2 cells. |
| Permeation Enhancement | Increased Papp of octreotide by 1.5 to 3.4-fold (region-dependent); effect attenuated in simulated intestinal fluids [4]. | Rat and human intestinal mucosae in Ussing chambers; 20-40 mM SNAC. |
| In Vitro Toxicity | No toxicity (cell survival >90%) after 24h exposure up to 200 μg/mL [2]. | Caco-2 cells, 24-hour exposure. |
| In Vivo Toxicity (Rat) | Sprague-Dawley: Mortality at 2000 mg/kg/day for 13 weeks. Wistar: No mortality; NOAEL of 1000 mg/kg/day for 13 weeks [5]. | 13-week oral gavage studies. |
For the data cited above, here are outlines of the core methodologies used in the research.
Based on the described mechanisms, the following diagram illustrates the proposed workflow of SNAC's action on intestinal epithelial cells.
This diagram summarizes the primary mechanisms of action for SNAC as discussed in the literature [1].
To complete your comparison guide for Salclobuzate Sodium versus SNAC, I suggest the following steps:
The table below summarizes the core characteristics and comparative data for these two permeation enhancers.
| Feature | Salclobuzate Sodium (SNAC) | Sodium Caprate (C10) |
|---|---|---|
| Chemical Name | Salcaprozate sodium [1] | Sodium caprate; Decanoic acid sodium salt [2] |
| Molecular Formula | C11H11ClNO4 • Na [1] | C10H19NaO2 [2] |
| Molecular Weight | 279.65 g/mol [1] | 194.25 g/mol [2] |
| Primary Mechanism of Action | • Gastric-focused: Elevates local pH, induces monomeric form of peptide, inhibits pepsin [3] [4]. • Transcellular enhancement via non-covalent complexation [4]. | • Intestinal-focused: Opens tight junctions (paracellular) [4] [5]. • Transient membrane perturbation (transcellular) [4]. | | Key Experimental Findings | In a 2025 dog study, a C10-based tablet (with a pH modifier) showed a 57% increase in exposure vs. a benchmark SNAC formulation [3]. | In human clinical trials, C10-based formulations provided similar bioavailability to SNAC-based formulations [3]. | | Regulatory & Safety Profile | Generally Regarded as Safe (GRAS) status; FDA-approved in a medical food (Eligen Vitamin B12) [4]. | Food additive status in the US and EU; long history of use in humans; component of an approved rectal ampicillin suppository [4]. |
The comparative performance of SNAC and C10 is context-dependent, influenced by factors like the specific peptide, formulation, and physiological conditions.
Recent Preclinical and Clinical Outcomes: A 2025 study directly compared C10 and SNAC in a challenging context. To improve the translatability of animal models, researchers used C10-based tablets with meglumine as a pH modifier to mitigate stomach acidity in dogs. In these studies, the lead C10 formulation demonstrated a 57% higher exposure of a PCSK9 inhibitor peptide compared to the benchmark SNAC formulation at 0.5 hours post-dosing [3]. However, this superior performance in animals did not fully translate to humans. The same study reported that in clinical trials, the C10 and SNAC-based formulations ultimately provided similar bioavailability [3]. This highlights the challenges in extrapolating animal study results to human efficacy.
Divergent Mechanisms of Action: The efficacy of each enhancer is tied to its distinct mechanism, which also dictates its primary site of action in the GI tract.
For researchers looking to replicate or understand the basis of these findings, here are the methodologies from the pivotal studies cited.
Protocol for In Vivo Efficacy in Large Animals: The 2025 study that compared C10 and SNAC in dogs used the following approach [3]:
Protocol for In Vitro Mechanism Elucidation: The 2013 study that detailed C10's action on tricellular tight junctions used this cellular methodology [5]:
The following diagram visualizes the primary mechanisms of action for both permeation enhancers, illustrating their distinct pathways and sites of activity.
When selecting between these permeation enhancers for a drug development program, consider the following:
For a novel active substance like Salclobuzate Sodium, a full validation is required. The table below outlines the standard validation characteristics as defined by regulatory bodies like the International Council for Harmonisation (ICH) and the experiments typically performed to evaluate them [1].
| Validation Characteristic | Experimental Procedure & Objective |
|---|---|
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities, excipients, or degradation products. Techniques like spiking studies and forced degradation (e.g., exposure to heat, light, acid, base, oxidation) are used. |
| Accuracy/Recovery | Determine the closeness of the test results to the true value. Typically assessed by spiking the analyte at multiple levels (e.g., 50%, 100%, 150% of the target concentration) into a placebo and calculating the percentage recovery. |
| Precision
The experimental workflow for establishing these parameters often follows a logical sequence, which can be visualized as follows:
Since the specific data for this compound is not in the public domain, here are targeted strategies to find it:
Search Regulatory Documents: The most reliable source for validated analytical methods is official regulatory filings.
Refine Scientific Literature Search: Use more specialized academic databases.
"this compound HPLC method", "this compound assay validation", or "stability indicating method for this compound".
Although not about salclobuzate sodium, the methodologies from these studies on population-level sodium reduction provide a clear blueprint for the components of a robust cost-effectiveness analysis.
The table below summarizes the key elements from two relevant studies:
| Study Focus | Analytical Model & Perspective | Intervention Scenarios | Key Cost & Outcome Measures | Main Findings |
|---|
| CDC's Sodium Reduction in Communities Program (SRCP) [1] | - Model: Prevention Impact Simulation Model (PRISM)
For a new compound like this compound, a cost-effectiveness analysis would typically follow a structured pathway that integrates clinical trial data with economic modeling. The diagram below outlines this proposed workflow.
Given the lack of existing data on this compound, here are steps you can take to build this analysis:
The table below summarizes the key performance characteristics of SNAC and C10 based on experimental data, primarily from studies on Caco-2 cell monolayers [1] [2].
| Parameter | Salcaprozate Sodium (SNAC) | Sodium Caprate (C10) |
|---|---|---|
| Primary Mechanism of Action | Predominantly transcellular pathway via membrane fluidization; surfactant-like properties [1] [2]. | Paracellular pathway via tight junction (TJ) opening; surfactant-like and TJ-opening effects [1] [2]. |
| Effect on Transepithelial Electrical Resistance (TEER) | No significant effect except at cytotoxic concentrations [1]. | Reversibly reduces TEER at 8.5 mM [1]. |
| Effect on Paracellular Permeability | No increase in paracellular flux (e.g., of FITC-4000) [1]. | Significantly increases paracellular flux (e.g., of FITC-4000) [1]. |
| Impact on Tight Junction (TJ) Proteins | Minor effect; only alters localization of claudin-5 [1]. | Major effect; induces reorganization of multiple TJ proteins [1]. |
| Cytotoxicity Profile | Less potent in inducing sub-lethal cellular changes (e.g., lysosomal, nuclear) [1]. | Requires high concentrations to cause end-point toxicology changes in vitro [1]. |
| Clinical Status & Regulatory Notes | Generally Regarded As Safe (GRAS) status; FDA-approved in a medical food (Eligen B12) [2]. | Food additive status in the US and EU; long history of use in humans [2]. |
| Reported Clinical Bioavailability Enhancement | Single-digit, highly variable increases in human trials [2]. | Single-digit, highly variable increases in human trials [2]. |
The following diagrams illustrate the distinct mechanisms by which SNAC and C10 enhance permeability, based on the experimental findings.
1. SNAC: Primary Transcellular Mechanism
2. C10: Combined Paracellular and Transcellular Mechanisms
For researchers, the choice between SNAC and C10 extends beyond pure efficacy.
While SNAC and C10 are the most advanced, other permeation enhancers are under investigation. Sodium Glycodeoxycholate (GDC), a bile salt, has been shown to reversibly decrease TEER and increase paracellular permeability in Caco-2/HT29-MTX co-cultures without cytotoxicity, potentially offering another model for reversible barrier modulation [3].